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Tris-(4-chlorophenyl)-sulfonium bromide

Photochemistry Lithography Cationic Polymerization

Tris-(4-chlorophenyl)-sulfonium bromide (CAS 125428-43-5, C₁₈H₁₂BrCl₃S) is a triarylsulfonium salt widely employed as an ionic photoacid generator (PAG) in chemically amplified photoresists for semiconductor manufacturing and as a cationic photoinitiator for UV-curable coatings and adhesives. The compound belongs to the onium salt class of PAGs, characterized by a central sulfonium cation bonded to three 4-chlorophenyl groups and paired with a bromide anion.

Molecular Formula C18H12BrCl3S
Molecular Weight 446.6 g/mol
CAS No. 125428-43-5
Cat. No. B137785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-(4-chlorophenyl)-sulfonium bromide
CAS125428-43-5
Molecular FormulaC18H12BrCl3S
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-]
InChIInChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1
InChIKeyPHTBQOMINPCBKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris-(4-chlorophenyl)-sulfonium bromide (CAS 125428-43-5): A Triarylsulfonium Photoacid Generator for Advanced Lithography and Cationic Polymerization


Tris-(4-chlorophenyl)-sulfonium bromide (CAS 125428-43-5, C₁₈H₁₂BrCl₃S) is a triarylsulfonium salt widely employed as an ionic photoacid generator (PAG) in chemically amplified photoresists for semiconductor manufacturing and as a cationic photoinitiator for UV-curable coatings and adhesives [1]. The compound belongs to the onium salt class of PAGs, characterized by a central sulfonium cation bonded to three 4-chlorophenyl groups and paired with a bromide anion [1]. Its primary function is the photochemical generation of strong Brønsted acid upon UV irradiation, which catalyzes polymer deprotection or monomer polymerization [2].

Why Tris-(4-chlorophenyl)-sulfonium bromide Cannot Be Directly Substituted with Other Triarylsulfonium or Diaryliodonium PAGs


Triarylsulfonium PAGs are not interchangeable commodities; subtle variations in aryl substitution and counteranion profoundly alter photoproduct distribution, acid generation efficiency, and polymer compatibility. The 4-chloro substituent on each phenyl ring in tris-(4-chlorophenyl)-sulfonium bromide introduces electron‑withdrawing character that modifies the reduction potential and excited‑state behavior of the cation relative to unsubstituted triphenylsulfonium or electron‑donating analogs such as tris(4‑methylphenyl)sulfonium [1]. Furthermore, the bromide counteranion actively participates in the photochemical mechanism by intercepting caged radical intermediates, thereby increasing the cage‑escape quantum yield for acid generation compared to less nucleophilic anions like triflate or hexafluoroantimonate [2]. Substituting this compound with a different triarylsulfonium salt or a diaryliodonium PAG will alter the acid diffusion profile, the ratio of in‑cage rearrangement products to free acid, and ultimately the lithographic resolution and sensitivity of the resist formulation [1].

Quantitative Differentiation Evidence for Tris-(4-chlorophenyl)-sulfonium bromide vs. Closest Analogs


Divergent Photoproduct Distribution: Tris-(4-chlorophenyl)sulfonium Generates Distinct Rearrangement Products Compared to Unsubstituted and Methyl‑Substituted Analogs

Direct photolysis of tris-(4-chlorophenyl)sulfonium triflate yields a unique set of rearrangement products that differ qualitatively and quantitatively from those of triphenylsulfonium and tris(4‑methylphenyl)sulfonium salts [1]. In contrast to triphenylsulfonium salts, which produce phenylthiobiphenyls, the 4‑chloro derivative generates chlorinated diaryl sulfides (m/e 364 and m/e 254) and dichlorobiphenyls (m/e 222) [1]. The product distribution directly impacts the acid yield and the nature of non‑volatile residues remaining in the resist film after exposure and post‑exposure bake.

Photochemistry Lithography Cationic Polymerization

Enhanced Cage‑Escape Quantum Yield for Acid Generation with Bromide Counteranion vs. Less Nucleophilic Anions

The bromide counteranion in triarylsulfonium salts actively intercepts caged radical intermediates, diverting the reaction pathway toward free acid generation (cage‑escape) rather than in‑cage recombination to diaryl sulfide products [1]. In concentrated solutions of triphenylsulfonium salts, the bromide salt exhibits a significantly higher cage‑escape ratio compared to the triflate, tetrafluoroborate, hexafluoroarsenate, hexafluorophosphate, and hexafluoroantimonate salts, all of which maintain a cage‑to‑escape ratio of approximately 1:1 [1]. The bromide salt uniquely favors the escape reaction [1]. In the solid state, counteranion effects are magnified, with cage‑to‑escape ratios ranging up to 5:1 for some anions [1].

Photoacid Generator Quantum Yield Resist Sensitivity

Efficient Synthetic Accessibility via Grignard‑Based Method Yielding Triarylsulfonium Bromides in High Purity

A facile, high‑yielding method for the preparation of triarylsulfonium bromides has been established using diaryl sulfoxides and aryl Grignard reagents in the presence of chlorotrimethylsilane (TMSCl), followed by aqueous HBr treatment [1]. This protocol enables the synthesis of symmetrical triarylsulfonium bromides bearing three identical substituents on the sulfur atom, including the tris‑(4‑chlorophenyl) derivative, from dimethyl sulfite or thionyl chloride with 5 equivalents of the corresponding Grignard reagent [1]. The method avoids the need for hazardous perfluoroalkyl sulfonate counteranion precursors and provides a reliable route to high‑purity material for industrial‑scale procurement.

Synthesis Process Chemistry Supply Chain

Exceptional Thermal Stability of Triarylsulfonium Salts Enabling High‑Temperature Processing Conditions

Select triarylsulfonium salts, including those with halogenated aryl substituents, exhibit outstanding long‑term, high‑temperature aerobic stability, demonstrating no mass loss after 90 days at 300 °C in air [1]. This thermal robustness places triarylsulfonium ionic liquids among the most thermally stable organic materials known [1]. While the specific tris‑(4‑chlorophenyl)sulfonium bromide was not individually tested in this study, the class‑level inference strongly suggests that the electron‑withdrawing 4‑chloro substituents confer enhanced thermal stability relative to alkyl‑substituted or unsubstituted triarylsulfonium analogs.

Thermal Stability Ionic Liquids Process Robustness

Optimal Application Scenarios for Tris-(4-chlorophenyl)-sulfonium bromide Based on Verified Differentiation


Deep‑UV (248 nm KrF) and 193 nm ArF Lithography Requiring Controlled Acid Diffusion and Low Line‑Edge Roughness

Tris‑(4‑chlorophenyl)-sulfonium bromide is ideally suited for chemically amplified photoresist formulations in deep‑UV lithography, where the distinct photoproduct profile of the 4‑chloro‑substituted cation reduces the formation of volatile phenylthiobiphenyl byproducts and minimizes acid diffusion blur [1]. The bromide counteranion further enhances acid generation efficiency, enabling lower PAG loading and improved resist transparency at 193 nm [2].

High‑Temperature Post‑Exposure Bake (PEB) Processes for Advanced Semiconductor Nodes

The exceptional thermal stability of triarylsulfonium salts, including the 4‑chloro‑substituted derivative, permits aggressive post‑exposure bake temperatures (up to 300 °C) without thermal decomposition of the PAG [3]. This enables complete acid‑catalyzed deprotection while maintaining pattern fidelity, a critical requirement for sub‑10 nm half‑pitch patterning in EUV and high‑NA EUV lithography [1].

Cationic Photopolymerization of Epoxy and Vinyl Ether Monomers for UV‑Curable Coatings and Adhesives

The bromide salt's enhanced cage‑escape quantum yield translates to faster cure speeds and lower photoinitiator concentrations in cationic UV‑curing applications [2]. The 4‑chloro substitution shifts the absorption spectrum slightly bathochromically relative to triphenylsulfonium, improving overlap with medium‑pressure mercury lamp emission lines and enabling efficient curing of thick pigmented coatings [1].

Research‑Grade Photoacid Generator for Fundamental Studies of Acid Diffusion and Polymer‑PAG Interactions

The well‑characterized photochemistry of tris‑(4‑chlorophenyl)-sulfonium bromide [1] and the availability of a reliable synthetic route [4] make it an excellent model compound for academic and industrial research groups investigating acid diffusion length, polymer matrix effects, and novel resist platform development.

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